molecular formula C8H16N2O5 B12576551 2-Methylalanyl-2-(hydroxymethyl)serine CAS No. 189507-81-1

2-Methylalanyl-2-(hydroxymethyl)serine

Cat. No.: B12576551
CAS No.: 189507-81-1
M. Wt: 220.22 g/mol
InChI Key: PHPYZEXTSQWCEY-UHFFFAOYSA-N
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Description

2-Methylalanyl-2-(hydroxymethyl)serine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methyl group attached to the alanine moiety and a hydroxymethyl group attached to the serine moiety, making it a versatile molecule for biochemical studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanyl-2-(hydroxymethyl)serine typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of the amino and hydroxyl groups, followed by selective methylation and subsequent deprotection. For instance, Cbz-chirality alanine reacts under the action of thionyl chloride and zinc chloride with benzaldehyde dimethyl acetal to obtain an intermediate. This intermediate undergoes further reactions with chloromethyl benzyl oxide and lithium hydroxide, followed by catalytic hydrogenolysis using palladium on carbon to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-2-(hydroxymethyl)serine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form simpler amino acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce simpler amino acids.

Scientific Research Applications

2-Methylalanyl-2-(hydroxymethyl)serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylalanyl-2-(hydroxymethyl)serine involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The presence of the hydroxymethyl group allows it to participate in hydrogen bonding and other interactions that can modulate enzyme activity and stability .

Comparison with Similar Compounds

Similar Compounds

    Serine: A naturally occurring amino acid with a hydroxyl group.

    Threonine: Another amino acid with a similar hydroxyl group but with an additional methyl group.

    Phenylserine: Contains a phenyl group attached to the serine moiety.

Uniqueness

2-Methylalanyl-2-(hydroxymethyl)serine is unique due to the presence of both a methyl group on the alanine moiety and a hydroxymethyl group on the serine moiety. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

189507-81-1

Molecular Formula

C8H16N2O5

Molecular Weight

220.22 g/mol

IUPAC Name

2-[(2-amino-2-methylpropanoyl)amino]-3-hydroxy-2-(hydroxymethyl)propanoic acid

InChI

InChI=1S/C8H16N2O5/c1-7(2,9)5(13)10-8(3-11,4-12)6(14)15/h11-12H,3-4,9H2,1-2H3,(H,10,13)(H,14,15)

InChI Key

PHPYZEXTSQWCEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC(CO)(CO)C(=O)O)N

Origin of Product

United States

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